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Compound of Interest

Compound Name:
5-Chloro-2-methoxy-3-

nitrobenzoic acid

CAS No.: 89894-14-4

Cat. No.: B1418316 Get Quote

Executive Summary & Structural Logic
5-Chloro-2-methoxy-3-nitrobenzoic acid is a densely functionalized aromatic building block

that serves as a "linchpin" intermediate in modern drug discovery. Its value lies in its orthogonal

reactivity profile, allowing sequential manipulation of its four functional sites.

Structural Analysis: The "Four-Point" Divergence
C1-Carboxyl (-COOH): The primary anchor. Readily converts to amides (for

peptidomimetics/inhibitors) or heterocycles (quinazolines).

C2-Methoxy (-OMe): A solubilizing group that also acts as a steric buttress. It can be

demethylated to a phenol for intramolecular cyclization or left intact as a hydrogen-bond

acceptor.

C3-Nitro (-NO₂): A masked amine. Reduction yields an electron-rich aniline, enabling amide

coupling or heterocycle construction (e.g., benzimidazoles, quinoxalines).

C5-Chlorine (-Cl): A stable halogen handle. It survives initial transformations (amidation,

reduction) and serves as a site for late-stage diversification via Palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Primary Application: The Deucravacitinib
Pathway[1][2]
The most prominent application of this scaffold is in the synthesis of Deucravacitinib (Sotyktu),

a first-in-class TYK2 inhibitor for psoriasis. The acid serves as the precursor to the "left-hand"

amide portion of the molecule.

Mechanistic Workflow
The synthesis requires a high-fidelity conversion of the acid to the primary amide, followed by

chemoselective reduction of the nitro group without de-halogenating the C5-chlorine.

Step 1: Acid Activation & Amidation The carboxylic acid is activated (typically via Thionyl

Chloride) to the acid chloride. Reaction with aqueous or gaseous ammonia yields 5-chloro-2-

methoxy-3-nitrobenzamide.

Step 2: Chemoselective Reduction The nitro group is reduced to an aniline. Critical Control

Point: Standard Pd/C hydrogenation can cause hydrodechlorination (loss of Cl). Raney Nickel

or Platinum on Carbon (Pt/C) (often sulfided) is preferred to preserve the halogen.

Pathway Visualization (DOT)

Figure 1: Synthetic route to Deucravacitinib intermediate preserving the C5-Chloro motif.
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Divergent Applications: Novel Heterocycles
Beyond specific drug targets, this scaffold is ideal for generating libraries of Quinazolin-4(3H)-

ones, a privileged structure in kinase inhibitors (e.g., EGFR, VEGFR).

Route A: The Quinazoline Cyclization
Reduction: Convert starting acid to 3-amino-5-chloro-2-methoxybenzoic acid.
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Cyclization: Condensation with formamide (Niementowski reaction variant) or urea yields the

quinazolinone core.

Diversification: The C6-chloro (originally C5) remains available for Suzuki coupling to add

biaryl complexity.

Route B: Benzimidazole Formation
Amidation: React acid with a primary amine (R-NH₂).

Reduction: Reduce -NO₂ to -NH₂.[1]

Cyclization: Use ortho-formate or aldehydes to close the imidazole ring, yielding 1,2-

disubstituted benzimidazoles.

Detailed Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-methoxy-3-
nitrobenzamide
Target: Primary Amide Formation (Deucravacitinib Intermediate)

Reagents:

5-Chloro-2-methoxy-3-nitrobenzoic acid (1.0 equiv)

Thionyl Chloride (SOCl₂, 1.5 equiv)

Triethylamine (TEA, 1.1 equiv)

Ammonia (gas or 28% aq. solution)

Dichloromethane (DCM, anhydrous)

Procedure:

Activation: In a dry flask under N₂, dissolve the benzoic acid (e.g., 10 g) in DCM (100 mL).

Add catalytic DMF (2-3 drops).
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Chlorination: Cool to 0°C. Add SOCl₂ dropwise over 30 mins. Allow to warm to room

temperature (RT) and reflux for 2 hours until gas evolution ceases.

Evaporation (Optional but Recommended): Concentrate to remove excess SOCl₂.

Redissolve the crude acid chloride in fresh DCM.

Amidation: Cool the solution to 0-5°C. Slowly sparge NH₃ gas through the solution OR add

dropwise to a stirred solution of aqueous ammonia at 0°C. Caution: Exothermic.

Workup: Stir for 2 hours at RT. The product often precipitates. Filter the solid.[2][3][4] Wash

with water (to remove NH₄Cl) and cold methanol.

Yield: Typical yields are 85-95%.

Protocol B: Chemoselective Reduction to Aniline
Target: 3-Amino-5-chloro-2-methoxybenzamide

Reagents:

Nitrobenzamide precursor (from Protocol A)

Raney Nickel (active slurry, ~20 wt% loading)

Methanol (solvent)[5]

Hydrogen (H₂) gas (balloon or low pressure)

Procedure:

Setup: Dissolve the nitrobenzamide in Methanol (10 vol).

Catalyst Addition: Carefully add Raney Nickel slurry under an inert atmosphere (Argon/N₂).

Safety: Raney Ni is pyrophoric when dry.

Hydrogenation: Purge vessel with H₂. Stir vigorously under H₂ atmosphere (1-5 atm) at 40-

60°C. Monitor by HPLC/TLC.

Completion: Reaction is typically complete in 4-12 hours.
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Workup: Filter through a Celite pad (keep wet to prevent fire hazard). Concentrate the filtrate

to obtain the off-white aniline.

Purity Check: Verify retention of the Chlorine atom via Mass Spec (distinct Cl isotope

pattern).

Summary of Reaction Parameters
Step Reagent Temp Critical Factor Typical Yield

Activation SOCl₂ / DMF Reflux
Remove excess

SOCl₂
Quant. (crude)

Amidation NH₃ (g) or (aq) 0°C Control exotherm 85-95%

Reduction Raney Ni / H₂ 50°C
Prevent

dechlorination
75-90%
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Disclaimer:This guide is for research purposes only. All syntheses involving energetic materials

(nitro compounds) and pressurized hydrogen must be conducted in suitable containment with

appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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